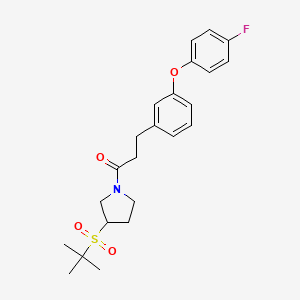

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, as demonstrated in the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, where a straightforward reaction between 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine leads to the target compound. This process highlights the planar molecular structure except for the pyrrolidin ring, which adopts an envelope conformation, facilitating π-π interactions and hydrogen bonding in the crystal assembly (Sharma et al., 2013).

Molecular Structure Analysis

The molecular structure is often characterized by X-ray crystallography, revealing planarity in certain components except for specific ring conformations. The structure's stability is enhanced through intra- and intermolecular hydrogen bonds and π-π interactions, as evidenced in related compounds (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs showcase its versatility, such as in the Julia-Kocienski olefination for synthesizing monofluorinated alkenes from tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone, indicating its potential as a reagent in organic synthesis (Zhu et al., 2010).

Scientific Research Applications

Reactivity and Synthesis Techniques

- The study on the reactivities of halogenopyridines towards potassium tert-butoxide and potassium benzenethiolate in DMSO highlights the conversion mechanisms and intermediate formations, providing insights into the reactivity of similar sulfonyl-containing compounds (Zoest & Hertog, 2010).

Fluorination Reactions and Fluorinated Compounds

- A study described the synthesis, properties, and reactivity of substituted phenylsulfur trifluorides, emphasizing their stability and utility as deoxofluorinating agents. This research could be relevant to understanding the fluorination capabilities of related compounds (Umemoto et al., 2010).

Novel Compound Synthesis and Potential Applications

- The development of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists showcases the therapeutic potential of compounds with similar structural features. This study demonstrates the importance of structural elements like sulfones in achieving selectivity and desirable pharmacokinetic properties (Duan et al., 2019).

Green Chemistry and Catalysis

- Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts provides a perspective on the catalytic activity of sulfone-functionalized compounds in green chemistry applications (Elavarasan et al., 2011).

Material Science and High-Performance Polymers

- The synthesis and characterization of a N-salicylaldimine ligand and its vanadium(V) complex highlight the potential of sulfonyl-containing compounds in the development of high-performance materials with specific catalytic properties (Schulz et al., 2011).

Antimicrobial Properties

- Studies on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives underline the potential of sulfonate-containing compounds in developing new antimicrobial agents. These findings could inform research on similar compounds for antimicrobial applications (Fadda et al., 2016).

properties

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[3-(4-fluorophenoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FNO4S/c1-23(2,3)30(27,28)21-13-14-25(16-21)22(26)12-7-17-5-4-6-20(15-17)29-19-10-8-18(24)9-11-19/h4-6,8-11,15,21H,7,12-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOHBPBCLDWYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)

![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)

![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)

![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)